3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
This compound belongs to the pyrroloquinoxaline class, characterized by a fused pyrrole-quinoxaline core. Key structural features include:
- Position 3: A 3,4-dimethylbenzenesulfonyl group, which enhances lipophilicity and may influence steric interactions with target proteins.
Properties
Molecular Formula |
C26H24N4O2S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H24N4O2S/c1-4-18-10-12-19(13-11-18)30-25(27)24(33(31,32)20-14-9-16(2)17(3)15-20)23-26(30)29-22-8-6-5-7-21(22)28-23/h5-15H,4,27H2,1-3H3 |
InChI Key |
WHSYQRGBPLIAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves multiple steps, typically starting with the preparation of the pyrroloquinoxaline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the dimethylbenzenesulfonyl and ethylphenyl groups is achieved through substitution reactions under specific conditions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with structurally related pyrroloquinoxaline derivatives:
*Estimated based on molecular formulas.
Key Observations:
Position 3 Modifications :
- The target compound’s 3,4-dimethylbenzenesulfonyl group increases steric bulk and lipophilicity compared to unsubstituted phenylsulfonyl (CAY10602) or 4-methyl/4-methoxy analogs . This may enhance membrane permeability but reduce solubility.
- Electron-donating groups (e.g., 4-methoxy in ) could alter electronic interactions with target proteins compared to methyl groups.
Fluorine in CAY10602 may enhance metabolic stability via reduced oxidative metabolism . Aliphatic chains (e.g., pentyl in ) or heterocyclic moieties (e.g., oxolane-methyl in ) introduce flexibility or polarity, respectively, which could modulate pharmacokinetics.
Bioactivity and Functional Insights
- CAY10602 (SIRT1 Activation) : As a SIRT1 activator, CAY10602 demonstrates the importance of the phenylsulfonyl group and fluorophenyl substitution. The target compound’s 3,4-dimethylbenzenesulfonyl group may enhance binding affinity through hydrophobic interactions, but the 4-ethylphenyl substituent’s steric effects could reduce efficacy compared to smaller fluorophenyl .
- Further assays are required to validate this hypothesis.
Biological Activity
The compound 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 366.46 g/mol
- CAS Number : [Not available in the provided data]
This compound features a pyrroloquinoxaline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds similar to 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that sulfonamide derivatives can inhibit various enzymes involved in cellular processes, potentially leading to anti-cancer effects.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
- Antiviral Activity : Similar compounds have shown promise as antiviral agents against viruses like HIV and YFV (Yellow Fever Virus) by inhibiting viral replication.
Anticancer Activity
Several studies have reported on the anticancer properties of pyrroloquinoxaline derivatives. For instance:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| RCB16003 | YFV Inhibition | 3.2 | |
| RCB16007 | Cytotoxicity against cancer cells | 24 |
These findings suggest that the compound may also exhibit similar properties, warranting further investigation into its anticancer potential.
Antiviral Properties
The antiviral activity of sulfonamide derivatives has been documented:
- Yellow Fever Virus (YFV) : Compounds structurally related to the target compound have shown effective inhibition against YFV with selectivity over other viruses.
Case Studies
-
Study on Antiviral Efficacy :
A recent study demonstrated that a related compound exhibited significant antiviral activity against YFV with an EC50 of 3.2 µM and acceptable cytotoxicity levels (CC50 = 24 µM). This suggests that modifications in the chemical structure can enhance bioactivity against viral pathogens. -
Cancer Cell Line Studies :
In vitro studies on various cancer cell lines have indicated that pyrroloquinoxaline derivatives can induce apoptosis and inhibit cell proliferation. The detailed mechanisms remain under investigation but are believed to involve apoptosis-related signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
